molecular formula C7H14N2O B13633783 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane

8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane

Cat. No.: B13633783
M. Wt: 142.20 g/mol
InChI Key: UYUFGEQNKNIKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique heterocyclic framework with oxygen (oxa) and nitrogen (diaza) atoms at positions 5 and 2/9, respectively, along with a methyl substituent at position 6. Spirocyclic systems, such as this, are prized for their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

8-methyl-5-oxa-2,9-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-6-2-3-10-7(9-6)4-8-5-7/h6,8-9H,2-5H2,1H3

InChI Key

UYUFGEQNKNIKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(N1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with the nucleophile .

Scientific Research Applications

8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their properties:

Compound Name Core Structure Substituents Key Properties/Applications References
8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane 5-oxa-2,9-diazaspiro[3.5]nonane Methyl at position 8 Potential SR ligand; under investigation
2,7-Diazaspiro[3.5]nonane derivatives 2,7-diazaspiro[3.5]nonane Variable hydrophobic groups High S1R/S2R affinity (e.g., 4b: KiS1R = 2.7 nM)
8-Oxa-5-azaspiro[3.5]nonane 8-oxa-5-azaspiro[3.5]nonane None Solubility/stability studies; oxalate salt available
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane 2-oxa-5,8-diazaspiro[3.5]nonane Methyl at position 5 Research use; solubility: 7.04 mg/mL in DMSO
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane 5-oxa-2,8-diazaspiro[3.5]nonane Diphenylmethyl at position 2 Experimental SR ligand; MW = 294.39

Physicochemical Properties

  • Solubility and Stability: 8-Oxa-5-azaspiro[3.5]nonane oxalate exhibits enhanced solubility due to its ionic form, whereas 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has a measured solubility of 7.04 mg/mL in DMSO .
  • Synthetic Accessibility: 2,7-Diazaspiro[3.5]nonane derivatives are synthesized via Buchwald–Hartwig amination and alkylation, while this compound requires specialized routes involving trifluoroacetic acid deprotection .

Research Findings and Implications

  • Sigma Receptor Ligands: The 2,7-diazaspiro[3.5]nonane core (e.g., 5b) achieves antiallodynic effects at 20 mg/kg in vivo, comparable to prototypical S1R antagonists like BD-1063 . Structural modifications in this compound could further optimize subtype selectivity. Compound 4b (2,7-diazaspiro[3.5]nonane derivative) exhibits an unusual S1R agonistic profile, underscoring the impact of minor structural changes on functional outcomes .
  • Antimicrobial Potential: While spirocyclic diaza/oxa compounds are less explored for antimicrobial use, their rigid frameworks may inhibit bacterial enzymes or disrupt membrane integrity, analogous to bicyclic diaza-dioxo derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.